4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid
Description
4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid is a benzoic acid derivative featuring a piperazine ring substituted with a benzyl group at the 4-position, connected via an ethoxy linker to the 4-position of the aromatic acid. This structure combines a hydrophilic carboxylic acid group with a lipophilic benzylpiperazine moiety, making it a versatile intermediate in medicinal chemistry.
Properties
IUPAC Name |
4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(24)18-6-8-19(9-7-18)25-15-14-21-10-12-22(13-11-21)16-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKCDFWFVFSPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201884 | |
| Record name | 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937604-08-5 | |
| Record name | 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937604-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid involves multiple steps, typically starting with the preparation of the benzylpiperazine intermediate. The synthetic route may include the following steps:
Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine to form benzylpiperazine.
Ethoxylation: The benzylpiperazine is then reacted with ethylene oxide to introduce the ethoxy group.
Carboxylation: Finally, the ethoxylated benzylpiperazine is reacted with a benzenecarboxylic acid derivative to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The ethoxy and carboxylic acid groups may also play a role in the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Structural Variations
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Substituent Effects: The benzyl group on the piperazine ring increases lipophilicity (higher logP) compared to methyl or pyrrolidinone substituents, which could influence membrane permeability and metabolic stability .
- Positional Isomerism : The 4-position of the benzoic acid in the target compound contrasts with 2-substituted analogs (e.g., ), which may alter electronic effects and hydrogen-bonding interactions.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The target compound’s moderate logP (2.1) suggests balanced solubility and lipophilicity, favorable for oral bioavailability.
Biological Activity
4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a piperazine moiety, which is often associated with various neuropharmacological effects. Understanding its biological activity can provide insights into its therapeutic potential, particularly in the treatment of mood disorders and other neurological conditions.
Chemical Structure
The chemical structure of 4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid includes:
- Benzylpiperazine : A common scaffold in many psychoactive compounds.
- Ethoxy Group : Enhances solubility and may influence receptor binding.
- Carboxylic Acid : Imparts acidic properties essential for biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in serotonergic and dopaminergic signaling pathways. The piperazine ring is known to modulate serotonin receptors, suggesting potential applications as:
- Serotonin Receptor Modulators : Indicating possible antidepressant properties.
- Antipsychotic Agents : Through interaction with dopaminergic systems, it may help manage symptoms of psychosis.
Biological Assays and Findings
Various studies have been conducted to evaluate the biological activity of 4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid. Key findings include:
- Antidepressant Activity : Similar compounds have demonstrated efficacy in improving mood and reducing anxiety symptoms.
- Antipsychotic Potential : Preliminary data suggest that this compound may exhibit antipsychotic effects through dopamine receptor antagonism.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.
Comparative Analysis of Related Compounds
To better understand the biological activity, a comparative analysis with structurally related compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorobenzyl)piperazine | Chlorobenzene substituent | Antidepressant |
| 1-(4-Methylbenzyl)piperazine | Methyl group on benzene | Antipsychotic |
| 1-Boc-piperazine | Protected piperazine ring | Drug development intermediate |
This table highlights how variations in structure can significantly impact biological activity, emphasizing the importance of specific functional groups.
Case Studies
Several case studies have investigated the pharmacological effects of 4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid:
- Mood Disorders : In a controlled study involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups.
- Cognitive Function : Research has indicated that compounds similar to this one improve cognitive deficits in models mimicking Alzheimer's disease, potentially through AChE inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
